![molecular formula C22H27ClO4 B127941 Isochromophilone II CAS No. 154170-71-5](/img/structure/B127941.png)
Isochromophilone II
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Overview
Description
Isochromophilone II is a natural product that belongs to the isochromanequinone family. It was first isolated from the fungus Aspergillus ochraceus in 1996. Isochromophilone II has been found to have various biological activities and has been the subject of extensive research in recent years.
Scientific Research Applications
Antibiotic Properties and Bioactive Compounds
Isochromophilone II, like other isochromophilone compounds, has been studied for its antibiotic properties. For instance, Isochromophilone IX, isolated from a Penicillium species, displayed significant antibiotic activity. It represents the first occurrence of a γ-amino butyric acid (GABA) containing metabolite among its structure class, highlighting its potential in developing new antibiotics (Michael et al., 2003). Additionally, research on a newly discovered lineage of actinomycetes emphasized the importance of novel antibiotics and bioactive microbial metabolites, where a dimeric isochromanequinone, similar to isochromophilone, was identified (Busti et al., 2006).
Cytotoxic Activities Against Cancer Cells
Isochromophilones have been investigated for their cytotoxic activities against various cancer cell lines. For example, compounds from the marine mangrove endophytic fungus Diaporthe sp. SCSIO 41011, which include isochromophilones, demonstrated cytotoxic activities against renal carcinoma cell lines, suggesting their potential in cancer treatment (Luo et al., 2018). Another study isolated azaphilones, including dechloroisochromophilone II, from the fungus Penicillium multicolor CM01, which exhibited antimalarial, antimycobacterial activities, and cytotoxicity against cancer cell lines (Hemtasin et al., 2016).
Antifungal Activity
Isochromophilone compounds have also shown antifungal properties. For instance, compounds isolated from the fungus Chaetomium cupreum CC3003, including isochromophilone derivatives, displayed significant antifungal activity against Candida albicans (Kanokmedhakul et al., 2006).
properties
CAS RN |
154170-71-5 |
---|---|
Product Name |
Isochromophilone II |
Molecular Formula |
C22H27ClO4 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-8-(2-oxopropyl)-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO4/c1-6-13(2)9-14(3)7-8-16-11-17-18(12-27-16)19(10-15(4)24)22(5,26)21(25)20(17)23/h7-9,11-13,19,26H,6,10H2,1-5H3/b8-7+,14-9+/t13-,19+,22+/m0/s1 |
InChI Key |
QEPMTPAOVMUVBT-VOQBEJNXSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)CC(=O)C)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)CC(=O)C)(C)O)Cl |
synonyms |
isochromophilone II isochromophilone IIa isochromophilone II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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